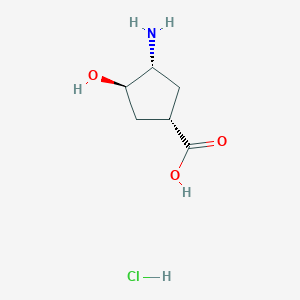

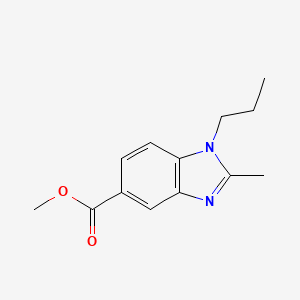

(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid; hydrochloride" is a chiral amino acid derivative that is of interest due to its potential applications in pharmaceuticals, particularly as a building block for the synthesis of various bioactive molecules. The stereochemistry of this compound suggests that it may be useful in the synthesis of stereoselective drugs.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been reported using different starting materials and key reactions. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using L-serine as a starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another approach involved the Dieckmann cyclization of (S)-2-aminoadipic acid to an aminocyclopentanone, which was then elaborated to a key precursor for carbocyclic nucleosides . Additionally, the enantioselective synthesis of a cyclopentene precursor for carbocyclic nucleosides was reported, starting from D-glucono-δ-lactone and involving several steps including Dieckmann cyclization . These methods highlight the versatility of cyclization reactions in constructing the cyclopentane core.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. The absolute configurations of key intermediates in the synthesis of these compounds are often confirmed by two-dimensional NMR studies . The stereochemistry is carefully controlled throughout the synthesis process, as seen in the preparation of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, which utilized a chiral glycine equivalent and stereoselective alkylation .

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions that are essential for their transformation into more complex molecules. For example, the synthesis of diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids involved Diels–Alder reactions followed by oxidative cleavage to ensure the proper stereochemistry . The ability to perform selective oxidations, esterifications, and cleavages, as well as to protect functional groups, is critical in the multi-step synthesis of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid; hydrochloride" are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their stereochemistry and functional groups. These properties include solubility, melting points, and reactivity, which are important for their application in synthesis and pharmaceutical formulations. The presence of amino and hydroxyl groups suggests that the compound would likely exhibit both hydrophilic and hydrophobic characteristics, affecting its solubility and potential interactions with biological molecules.

Scientific Research Applications

1. Synthesis and Characterization

- Amino acids like (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride are key components in the synthesis of more complex molecules. For instance, a study by Defant et al. (2011) utilized a bicyclic lactone obtained from the catalytic pyrolysis of cellulose as a chiral building block to prepare a new δ-sugar amino acid, which is an isoster of the dipeptide glycine-alanine. This amino acid, due to its conformationally restricted structure owing to the presence of a tetrahydrofurane ring, could be significant in accessing new peptidomimetics (Defant et al., 2011).

2. Biological and Pharmaceutical Studies

- Cyclopentane derivatives, similar in structure to (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride, have shown significant promise in biological and pharmaceutical research. Aghekyan et al. (2019) synthesized 1-Arylcyclopentane-1-carboxylic acids and studied their sympatholytic and adrenolytic activities. Although not directly related to the compound , this study demonstrates the potential of cyclopentane derivatives in medicinal chemistry (Aghekyan et al., 2019).

3. Neuroimaging and Diagnostic Applications

- The structural analogs of (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride have been used in the field of neuroimaging. Pickel et al. (2020) synthesized and evaluated cis-stereoisomers of a non-natural cyclic amino acid for positron emission tomography (PET) imaging. The study highlighted the compounds' ability to cross the blood-brain barrier and their potential utility in diagnosing neurological conditions (Pickel et al., 2020).

4. Structural Studies and Material Science

- Cyclopentane derivatives, similar to (1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride, have also found applications in material science and structural studies. Qian et al. (2006) prepared chiral amino acids and their corresponding amino alcohols bearing a camphoric backbone. One of the intermediates structurally elucidated by X-ray diffraction techniques revealed versatile intermolecular hydrogen bonding interactions, which could have implications in designing materials with specific properties (Qian et al., 2006).

properties

IUPAC Name |

(1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUIVIVVLYVOIR-UJPDDDSFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1N)O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C[C@H]([C@@H]1N)O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2510944.png)

![N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2510949.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2510950.png)

![Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2510953.png)

![Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2510955.png)

![4-methoxy-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2510956.png)

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2510958.png)

![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2510959.png)

![Methyl 3-({[(2-chloroethyl)amino]carbonyl}amino)-4-methylbenzenecarboxylate](/img/structure/B2510962.png)

![(2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2510964.png)